4-{[3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]methyl}benzoic acid
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Overview
Description
4-{[3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]methyl}benzoic acid is a compound that features a trifluoromethyl group attached to a triazole ring, which is further connected to a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]methyl}benzoic acid typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Coupling with Benzoic Acid: The triazole intermediate is then coupled with a benzoic acid derivative using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This includes using continuous flow reactors for better control over reaction parameters and employing greener solvents to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-{[3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen atoms or other functional groups on the aromatic ring
Scientific Research Applications
4-{[3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]methyl}benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]methyl}benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The triazole ring can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)benzoic acid: Similar structure but lacks the triazole ring.
3-fluoro-4-(trifluoromethyl)benzoic acid: Contains a fluorine atom on the aromatic ring in addition to the trifluoromethyl group.
Bafetinib: A substituted benzamide derivative structurally related to the compound, used as a Bcr-Abl kinase inhibitor.
Uniqueness
4-{[3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]methyl}benzoic acid is unique due to the presence of both the trifluoromethyl group and the triazole ring, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .
Properties
CAS No. |
2731011-22-4 |
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Molecular Formula |
C11H8F3N3O2 |
Molecular Weight |
271.19 g/mol |
IUPAC Name |
4-[[3-(trifluoromethyl)-1,2,4-triazol-1-yl]methyl]benzoic acid |
InChI |
InChI=1S/C11H8F3N3O2/c12-11(13,14)10-15-6-17(16-10)5-7-1-3-8(4-2-7)9(18)19/h1-4,6H,5H2,(H,18,19) |
InChI Key |
SAUBLPDUJANYKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC(=N2)C(F)(F)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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